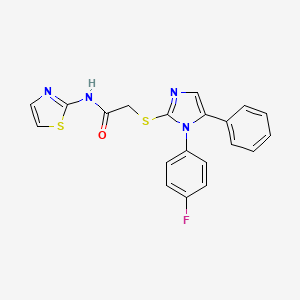
3-甲基-4-氧代丁酸甲酯
描述
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of “methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate” involves multiple stages, including reactions with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “Methyl 4-chloro-3-oxo-butanoate” reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans .Physical And Chemical Properties Analysis
“Methyl 4-oxobutanoate” is described as a colorless oil with a pleasant fruity odor . “Methyl 4-chloro-3-oxo-butanoate” has a melting point of 14-16 °C, a boiling point of 85 °C/4 mmHg, and a density of 1.305 g/mL at 25 °C .科学研究应用
自燃和燃烧研究
- 生物柴油燃料替代品:丁酸甲酯是生物柴油燃料中使用的脂肪酸酯的替代品。研究详细阐述了其自燃化学的热力学和动力学,重点介绍了对柴油燃料自燃至关重要的自由基 (焦、张和迪布尔,2015)。
- 热解和分解:对丁酸甲酯热解和分解途径的研究提供了对燃烧过程的见解,特别是对生物柴油分子 (法鲁克等人,2012)。
化学和物理性质
- 光谱和结构分析:研究对丁酸甲酯衍生物进行了光谱和结构研究,深入了解了它们的振动谱带、分子稳定性、反应性和作为非线性光学材料的潜力 (瓦纳孙达里、巴拉昌德兰、卡维马尼和纳拉亚纳,2017;2018)。
- 溶液中的构象行为:对丁酸甲酯衍生物(如 MHBOB)的研究探讨了它们在不同溶液中的构象行为,揭示了它们分子结构的重要方面 (李、宇泽和土井,1997)。
生物技术应用
- 生物燃料生产:丁酸甲酯衍生物因其在生物燃料生产中的潜力而受到探索,例如改造大肠杆菌菌株以生产 3-甲基-1-丁醇 (康纳和廖,2008;2010)。
环境和健康影响研究
- 与 OH 自由基的反应:研究了丁酸甲酯衍生物与 OH 自由基的反应,深入了解了这些化合物在工业应用中的环境和健康影响 (阿施曼、阿雷和阿特金森,2011)。
安全和危害
作用机制
Target of Action
Methyl 3-methyl-4-oxobutanoate, also known as Methyl 3-methyl-4-oxo-butanoate or Butanoic acid, 3-methyl-4-oxo-, methyl ester, primarily targets enzymes such as the Branched-chain-amino-acid aminotransferase, mitochondrial, and 3-methyl-2-oxobutanoate hydroxymethyltransferase . These enzymes play crucial roles in various biochemical reactions within the body.
Mode of Action
The interaction of Methyl 3-methyl-4-oxobutanoate with its targets results in various biochemical changes. For instance, it participates in the reversible reaction where the hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate .
Biochemical Pathways
Methyl 3-methyl-4-oxobutanoate is involved in several biochemical pathways. It plays a role in the Valine, Leucine, and Isoleucine Degradation pathway, the Valine, Leucine, and Isoleucine Biosynthesis pathway, and the Pantothenate and CoA Biosynthesis pathway . These pathways have downstream effects on amino acid metabolism and the synthesis of essential biomolecules.
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 3-methyl-4-oxobutanoate’s action are diverse, given its involvement in multiple biochemical pathways. For instance, its role in amino acid metabolism pathways can influence the synthesis and degradation of these essential biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-methyl-4-oxobutanoate. For example, its solubility in water suggests that the compound’s action may be influenced by the hydration status of the body.
生化分析
Biochemical Properties
Methyl 3-methyl-4-oxobutanoate interacts with several enzymes and proteins. For instance, it is a substrate for the enzyme 3-methyl-2-oxobutanoate dehydrogenase . This enzyme catalyzes the chemical reaction involving ATP and 3-methyl-2-oxobutanoate . The nature of these interactions is primarily enzymatic, where Methyl 3-methyl-4-oxobutanoate serves as a substrate for the enzymatic reactions.
Cellular Effects
It is known that this compound plays a role in the metabolism of branched-chain amino acids . This suggests that Methyl 3-methyl-4-oxobutanoate could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Methyl 3-methyl-4-oxobutanoate involves its conversion to its 2-oxo acid form for glucosinolate chain elongation This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression
Metabolic Pathways
Methyl 3-methyl-4-oxobutanoate is involved in the metabolism of branched-chain amino acids . It interacts with enzymes such as 3-methyl-2-oxobutanoate dehydrogenase in these metabolic pathways .
属性
IUPAC Name |
methyl 3-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHWBQQPAIUPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
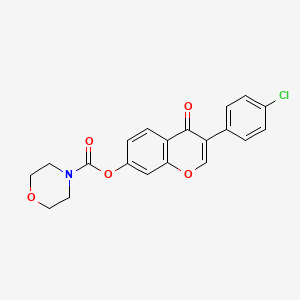
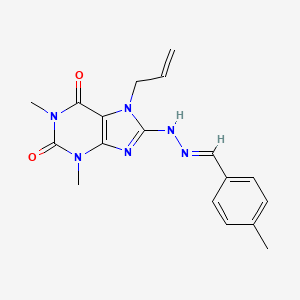
![(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2602021.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2602022.png)
![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]acetamide](/img/structure/B2602023.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2602025.png)
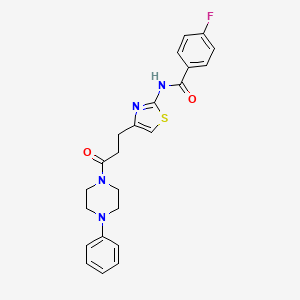
![2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B2602029.png)
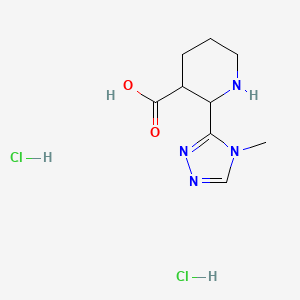
![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2602032.png)

![6-fluoro-1-methyl-7-piperidin-1-yl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2602035.png)
